molecular formula C23H22ClFN4O2S B2889081 N-(3-chloro-4-methylphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1110988-95-8

N-(3-chloro-4-methylphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No. B2889081
M. Wt: 472.96
InChI Key: SPOKRKRLRQDEMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H22ClFN4O2S and its molecular weight is 472.96. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methylphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methylphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Structure and Stability

Studies on similar molecular structures to N-(3-chloro-4-methylphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide reveal detailed insights into their conformation and stability. For instance, research on crystal structures of related compounds demonstrates their folded conformations about the methylene C atom of the thioacetamide bridge, highlighting intramolecular hydrogen bonding stabilizing these conformations (Subasri et al., 2016). Such structural insights are crucial for understanding the compound's reactivity and potential bioactive form.

Antiviral Potency

A comprehensive study on the antiviral potency of this compound, particularly against COVID-19, demonstrates significant findings. The compound was synthesized and characterized, with its molecular structure, natural bond orbital calculations, and vibrational assignments carried out using density functional theory methods. It showed potent antiviral activity against SARS-CoV-2 protein, supported by molecular docking studies, indicating a strong binding energy. This suggests its potential as a novel antiviral agent (Mary et al., 2020).

Photovoltaic Efficiency and NLO Activity

Investigations into the photochemical and thermochemical modeling of related benzothiazolinone acetamide analogs reveal their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These studies evaluate light harvesting efficiency and free energy of electron injection, suggesting these compounds can effectively convert solar energy. Additionally, non-linear optical (NLO) activity analyses indicate promising applications in optical materials technology (Mary et al., 2020).

Antimicrobial Activity

The synthesis of novel derivatives and their antimicrobial activity against selected bacterial and fungal strains further highlight the broad potential of these compounds in pharmaceutical applications. The research suggests that modifications to the compound structure can significantly affect its antimicrobial efficacy, providing a basis for designing more potent antimicrobial agents (Majithiya & Bheshdadia, 2022).

properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-[[6-[(4-fluorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClFN4O2S/c1-14-2-7-17(10-19(14)24)26-21(30)13-32-23-27-20-8-9-29(12-18(20)22(31)28-23)11-15-3-5-16(25)6-4-15/h2-7,10H,8-9,11-13H2,1H3,(H,26,30)(H,27,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPOKRKRLRQDEMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=C(C=C4)F)C(=O)N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methylphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide

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